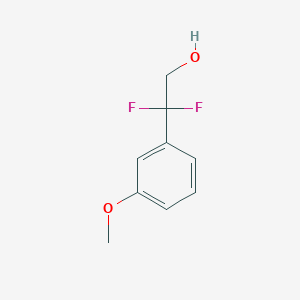
(2-nitroethenyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-nitroethenyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a nitrovinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-nitroethenyl)cyclohexane typically involves the reaction of cyclohexanone with nitromethane in the presence of a base, such as sodium hydroxide, to form the nitrovinyl intermediate. This intermediate is then subjected to further reactions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Techniques such as distillation and crystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2-nitroethenyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitrocyclohexane derivatives.
Reduction: Reduction of the nitrovinyl group can yield amine derivatives.
Substitution: The nitrovinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitrocyclohexane derivatives.
Reduction: Amine derivatives.
Substitution: Substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
(2-nitroethenyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-nitroethenyl)cyclohexane involves its interaction with molecular targets through the nitrovinyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include nucleophilic addition, reduction, and oxidation reactions, which can modulate the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
(2-Nitrovinyl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
(2-Nitrovinyl)thiophene: Contains a thiophene ring, offering different electronic properties.
(2-Nitrovinyl)furan: Features a furan ring, which affects its reactivity and applications.
Uniqueness: (2-nitroethenyl)cyclohexane is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic or heterocyclic analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
2-nitroethenylcyclohexane |
InChI |
InChI=1S/C8H13NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2 |
Clave InChI |
KCZCKIXXDUBFDC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Amino-7-chloro-2-methylbenzo[b]thiophene](/img/structure/B8559518.png)
![4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B8559532.png)





